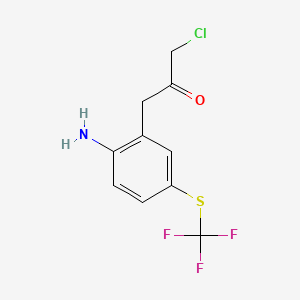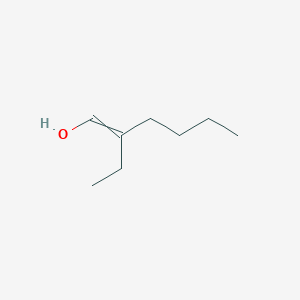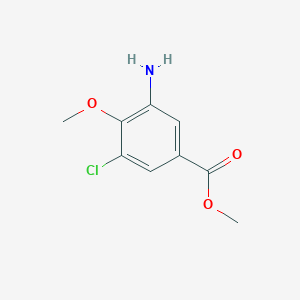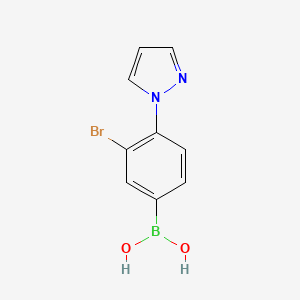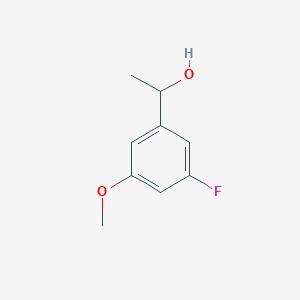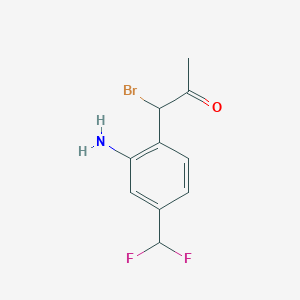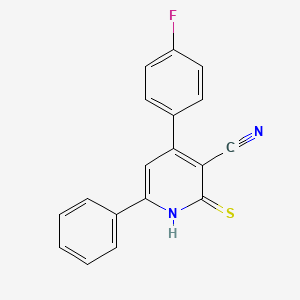![molecular formula C18H32O2Si B14070310 2-[(Tributylsilyl)oxy]phenol CAS No. 101541-83-7](/img/structure/B14070310.png)
2-[(Tributylsilyl)oxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-[(tributylsilyl)oxy]- is an organosilicon compound that features a phenol group bonded to a tributylsilyl group through an oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 2-[(tributylsilyl)oxy]- can be synthesized through the silylation of phenol using tributylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the phenol reacting with the chlorosilane to form the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for Phenol, 2-[(tributylsilyl)oxy]- are not extensively documented, the general approach involves the large-scale silylation of phenol using tributylchlorosilane. The process may involve continuous flow reactors to ensure efficient mixing and reaction control .
化学反应分析
Types of Reactions
Phenol, 2-[(tributylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phenol group can be reduced to form hydroquinones.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the silyl ether under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Phenol, 2-[(tributylsilyl)oxy]- has several scientific research applications:
作用机制
The mechanism of action of Phenol, 2-[(tributylsilyl)oxy]- involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability of the phenol group by protecting it from oxidation and other reactive species. Additionally, the silyl group can facilitate the selective modification of the phenol group in complex molecular environments .
相似化合物的比较
Similar Compounds
Phenol, 2-[(trimethylsilyl)oxy]-: Similar structure but with a trimethylsilyl group instead of a tributylsilyl group.
Phenol, 2-[(tert-butyldimethylsilyl)oxy]-: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
Phenol, 2-[(tributylsilyl)oxy]- is unique due to the bulky tributylsilyl group, which provides enhanced steric protection and hydrophobicity compared to smaller silyl groups. This makes it particularly useful in applications where stability and selective reactivity are crucial .
属性
CAS 编号 |
101541-83-7 |
|---|---|
分子式 |
C18H32O2Si |
分子量 |
308.5 g/mol |
IUPAC 名称 |
2-tributylsilyloxyphenol |
InChI |
InChI=1S/C18H32O2Si/c1-4-7-14-21(15-8-5-2,16-9-6-3)20-18-13-11-10-12-17(18)19/h10-13,19H,4-9,14-16H2,1-3H3 |
InChI 键 |
ONZGFFJLLIVYTK-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


